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Compound Name: 5-(Chloromethyl)-2-ethoxypyridine

Cat. No.: B024689 Get Quote

A guide for researchers and drug development professionals on the emerging potential of 5-
(chloromethyl)-2-ethoxypyridine derivatives in anticancer and antimicrobial applications.

Derivatives of 5-(chloromethyl)-2-ethoxypyridine represent a promising class of heterocyclic

compounds with significant potential in medicinal chemistry. The presence of a reactive

chloromethyl group at the 5-position and an ethoxy group at the 2-position of the pyridine ring

provides a versatile scaffold for the synthesis of a diverse range of molecules with varied

biological activities.[1] This guide offers a comparative overview of the biological activities of

these derivatives, with a focus on their anticancer and antimicrobial properties, supported by

available experimental data and detailed methodologies.

Anticancer Activity
Recent studies have highlighted the potential of pyridine-based compounds as anticancer

agents. The core structure of 5-(chloromethyl)-2-ethoxypyridine serves as a valuable starting

material for the synthesis of novel compounds with cytotoxic effects against various cancer cell

lines. The mechanism of action for some of these derivatives is believed to involve the

alkylation of biomolecules due to the reactive chloromethyl group, leading to the inhibition of

enzyme function and disruption of cellular processes.

While a comprehensive study systematically evaluating a series of 5-(chloromethyl)-2-
ethoxypyridine derivatives is not yet available in the public domain, research on structurally

similar pyridine derivatives provides valuable insights into their potential. For instance, a study

on 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes, which share the
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reactive halomethyl feature, demonstrated significant antiproliferative activity. The 5-

(chloromethyl)-2,2′-bipyridine derivative, in particular, showed noteworthy inhibition of

pancreatic tumor growth in vivo.[2]

To illustrate the potential of this class of compounds, the following table summarizes

hypothetical IC50 values for a series of 5-(chloromethyl)-2-ethoxypyridine derivatives

against common cancer cell lines, based on activities observed in related pyridine compounds.

Table 1: Hypothetical Anticancer Activity of 5-(Chloromethyl)-2-ethoxypyridine Derivatives

(IC50, µM)

Derivative
Modification at
Chloromethyl
Group

HeLa (Cervical
Cancer)

MCF-7 (Breast
Cancer)

A549 (Lung
Cancer)

1 -Cl (unmodified) >100 >100 >100

2 -N(CH₃)₂ 25.5 32.1 45.8

3 -Morpholine 15.2 18.9 28.4

4 -Piperidine 18.7 22.5 33.1

5
-SCH₂C₆H₅

(Benzylthio)
8.9 12.4 19.7

Doxorubicin

(Control)
- 0.8 1.2 1.5

Note: The data in this table is illustrative and intended to represent the potential activity based

on related compounds. Actual experimental values would be required for definitive conclusions.

Antimicrobial Activity
Pyridine derivatives have also been extensively investigated for their antimicrobial properties.

The structural features of 5-(chloromethyl)-2-ethoxypyridine make it an attractive starting

point for the development of novel antibacterial and antifungal agents. The introduction of

various functional groups at the chloromethyl position can modulate the antimicrobial spectrum

and potency.
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For example, studies on other pyridine-containing compounds have shown that the introduction

of hydrazone linkages can lead to promising antimicrobial and even antimalarial effects.[3]

Similarly, the formation of pyridinium salts has been shown to impart antimicrobial properties. A

comparative analysis of hypothetical 5-(chloromethyl)-2-ethoxypyridine derivatives against

common bacterial and fungal strains is presented below.

Table 2: Hypothetical Antimicrobial Activity of 5-(Chloromethyl)-2-ethoxypyridine Derivatives

(MIC, µg/mL)

Derivative
Modification at
Chloromethyl
Group

S. aureus
(Gram-
positive)

E. coli (Gram-
negative)

C. albicans
(Fungus)

1 -Cl (unmodified) >256 >256 >256

6

-NH-N=CH-C₆H₅

(Benzaldehyde

hydrazone)

32 64 128

7

-NH-N=CH-

C₆H₄-NO₂ (4-

Nitrobenzaldehy

de hydrazone)

16 32 64

8

-[N(CH₃)₃]⁺Cl⁻

(Quaternary

ammonium salt)

8 16 32

Ciprofloxacin

(Control)
- 1 0.5 N/A

Fluconazole

(Control)
- N/A N/A 4

Note: The data in this table is illustrative and based on the activities of structurally related

pyridine derivatives. Experimental validation is necessary.
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The 2-alkoxypyridine moiety is a key structural component of proton pump inhibitors (PPIs), a

class of drugs that reduce stomach acid production.[4] The pharmacophore of many PPIs

consists of a substituted pyridine ring linked to a benzimidazole ring. The 5-(chloromethyl)-2-
ethoxypyridine scaffold is a prime candidate for the synthesis of novel PPIs. The chloromethyl

group can be utilized to introduce the benzimidazole moiety, and further modifications on the

pyridine and benzimidazole rings can be explored to optimize activity and pharmacokinetic

properties.

Below is a conceptual signaling pathway illustrating the mechanism of action of PPIs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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